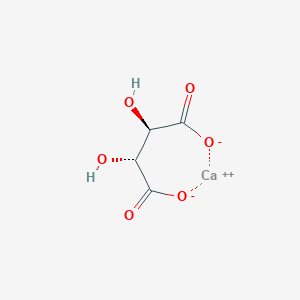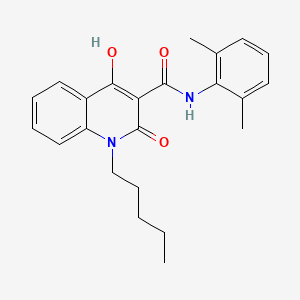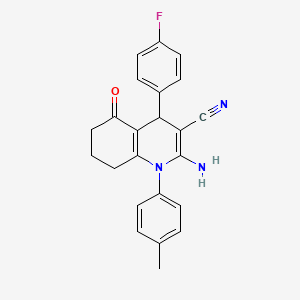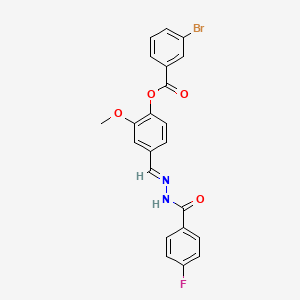![molecular formula C13H17NO2 B12053559 tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
tert-Butyl N-[(2-methylphenyl)methylene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2-methylphenyl)methylene]carbamate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a solid compound that is often used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-methylphenyl)methylene]carbamate typically involves the reaction of tert-butyl carbamate with 2-methylbenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(2-methylphenyl)methylene]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl N-[(2-methylphenyl)methylene]carbamate is used as a building block for synthesizing more complex molecules. It is also used in various organic synthesis reactions .
Biology: In biological research, this compound can be used as a reagent for studying enzyme interactions and other biochemical processes .
Medicine: In the medical field, this compound may be used in the development of pharmaceuticals and other therapeutic agents .
Industry: Industrially, the compound is used in the production of various chemicals and materials. It may also be used in the formulation of certain products .
Mécanisme D'action
The mechanism of action of tert-Butyl N-[(2-methylphenyl)methylene]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
Comparison: Compared to these similar compounds, tert-Butyl N-[(2-methylphenyl)methylene]carbamate may offer unique properties and reactivity due to the presence of the 2-methylphenyl group. This can influence its behavior in chemical reactions and its applications in various fields .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl (NE)-N-[(2-methylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H17NO2/c1-10-7-5-6-8-11(10)9-14-12(15)16-13(2,3)4/h5-9H,1-4H3/b14-9+ |
Clé InChI |
WNCIPIOGTZEGJI-NTEUORMPSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=N/C(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=CC=C1C=NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)
![2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053487.png)



![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)



